molecular formula C22H28N6O B11530349 N~4~-(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-N~6~-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine

N~4~-(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-N~6~-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B11530349
M. Wt: 392.5 g/mol
InChI Key: RFFYVMHJWRUSDY-UHFFFAOYSA-N
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Description

N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes both dimethylphenyl and methoxyphenyl groups attached to a triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. One common method includes the reaction of 2,5-dimethylaniline with diethylamine and 4-methoxyaniline in the presence of a triazine precursor. The reaction conditions often require a catalyst, such as palladium, and are carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(2,5-dimethylphenyl)-N2,N2-diethyl-N6-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N6O

Molecular Weight

392.5 g/mol

IUPAC Name

4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H28N6O/c1-6-28(7-2)22-26-20(23-17-10-12-18(29-5)13-11-17)25-21(27-22)24-19-14-15(3)8-9-16(19)4/h8-14H,6-7H2,1-5H3,(H2,23,24,25,26,27)

InChI Key

RFFYVMHJWRUSDY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=CC=C(C=C3)OC

Origin of Product

United States

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